- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, France, , ,

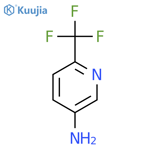

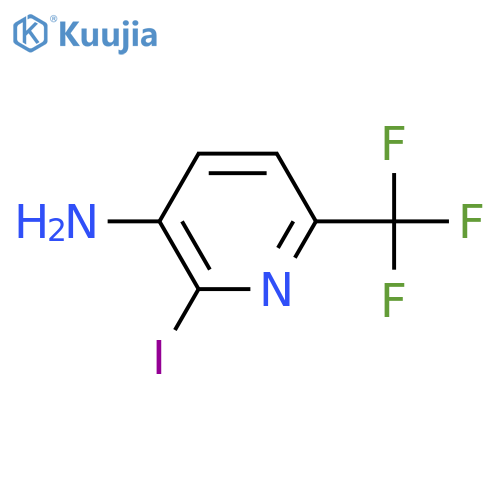

Cas no 920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine)

920979-04-0 structure

Nome del prodotto:2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Numero CAS:920979-04-0

MF:C6H4F3IN2

MW:288.009043693542

MDL:MFCD11044265

CID:796768

PubChem ID:53425479

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Iodo-6-(trifluoromethyl)pyridin-3-amine

- 3-Amino-2-iodo-6-(trifluoromethyl)-pyridine

- 3-Pyridinamine,2-iodo-6-(trifluoromethyl)-

- 5-Amino-6-iodo-2-(trifluoromethyl)pyridine

- 3-amino-2-iodo-6-(trifluoromethyl)pyridine

- AK103238

- PGLQPMZEWVGHHQ-UHFFFAOYSA-N

- FCH1401809

- 3-amino-2-iodo-6-trifluoromethylpyridine

- 2-iodo-6-trifluoromethylpyridin-3-ylamine

- 2-iodo-6-trifluoromethyl-pyridin-3-ylamine

- AX8234777

- ST24040

- 2-Iodo-6-(trifluoromethyl)-3-pyridinamine (ACI)

- (2-Iodo-6-trifluoromethylpyridin-3-yl)amine

- J-509719

- DS-4051

- MFCD11044265

- DB-082111

- SCHEMBL830696

- 920979-04-0

- AKOS015995179

- 2-Iodo-6-(trifluoromethyl)pyridin-3-ylamine

- SB82353

- DTXSID20698887

- C77151

-

- MDL: MFCD11044265

- Inchi: 1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2

- Chiave InChI: PGLQPMZEWVGHHQ-UHFFFAOYSA-N

- Sorrisi: FC(C1C=CC(N)=C(I)N=1)(F)F

Proprietà calcolate

- Massa esatta: 287.93700

- Massa monoisotopica: 287.937

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 5

- Conta atomi pesanti: 12

- Conta legami ruotabili: 0

- Complessità: 161

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 38.9

- XLogP3: 1.8

Proprietà sperimentali

- Densità: 1.892

- Punto di ebollizione: 233.1°C at 760 mmHg

- Punto di infiammabilità: 94.8°C

- Indice di rifrazione: 1.586

- PSA: 38.91000

- LogP: 2.86840

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM126411-1g |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$126 | 2024-07-20 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBDW049-250MG |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 97% | 250MG |

¥ 211.00 | 2023-04-13 | |

| Fluorochem | 229655-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

£84.00 | 2022-02-28 | |

| Chemenu | CM126411-1g |

2-iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$355 | 2021-08-05 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-200mg |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95+% | 200mg |

486.0CNY | 2021-08-03 | |

| Alichem | A029015361-5g |

3-Amino-2-iodo-6-(trifluoromethyl)pyridine |

920979-04-0 | 95% | 5g |

$1594.73 | 2023-08-31 | |

| Fluorochem | 229655-5g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 5g |

£268.00 | 2022-02-28 | |

| eNovation Chemicals LLC | D372714-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95% | 1g |

$280 | 2024-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DU029-1g |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine |

920979-04-0 | 95+% | 1g |

1944.0CNY | 2021-08-03 | |

| Aaron | AR00H0SY-100mg |

3-Amino-2-iodo-6-(trifluoromethyl)-pyridine |

920979-04-0 | 95% | 100mg |

$11.00 | 2025-02-11 |

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 24 h, rt

Riferimento

- New pyrrolopyridine compounds, their preparation and use as PPAR activators, France, , ,

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 24 h, rt

Riferimento

- New pyrrolopyridine derivatives and their preparation and use as PPAR activators, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 1 h, rt

Riferimento

- Preparation of arylsulfonyl-(pyrrolidine or piperidine)-2-carboxamide as TRPA1 antagonists useful in treatment TRPA1-mediated diseases, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; overnight, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, rt

Riferimento

- Isoindolines as HDAC inhibitors and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 18 h, rt

Riferimento

- Preparation of N-(thiophen-3-yl)acetamide derivatives as inhibitors of JNK N-terminal kinase, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 18 h, 20 °C

Riferimento

- Preparation of N-(aminoheteroaryl)-1H-pyrrolopyridine-2-carboxamides as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condizioni di reazione

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 20 °C; 18 h, 20 °C

Riferimento

- Preparation of tricyclic N-(heteroaryl)-carboxamide derivatives as VR1 type capsaicin receptor ligands, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, United States, , ,

Synthetic Routes 10

Condizioni di reazione

1.1 Reagents: Hydrochloric acid , Potassium iodide , Potassium iodate Solvents: Methanol , Water ; 48 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

1.2 Reagents: Sodium hydroxide Solvents: Water ; basified

Riferimento

- Preparation of 4-phenylpiperidine-substituted amino acid derivatives, particularly valine amides, as modulators of chemokine receptor activity and their use in the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,

Synthetic Routes 11

Condizioni di reazione

Riferimento

- Preparation of 1-(arylalkyl)-1H-pyrrolopyridine-2-carboxamide derivatives as VR1 type capsaicin receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condizioni di reazione

1.1 Reagents: Iodine , Silver sulfate Solvents: Ethanol ; 2 h, 25 °C

Riferimento

- Process for preparation of PARP7 inhibitor, World Intellectual Property Organization, , ,

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Raw materials

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Preparation Products

2-Iodo-6-(trifluoromethyl)pyridin-3-amine Letteratura correlata

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

920979-04-0 (2-Iodo-6-(trifluoromethyl)pyridin-3-amine) Prodotti correlati

- 2171856-82-7(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-1-(propan-2-yl)cyclobutylpropanoic acid)

- 69636-07-3(4-methyl-N-3-(trifluoromethyl)phenyl-1,2,3-thiadiazole-5-carboxamide)

- 1448050-21-2(methyl 7-({(thiophen-2-yl)methylcarbamoyl}amino)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

- 1291846-48-4(2-(4-bromophenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one)

- 1216269-62-3(3-Chloro-2',5'-dibromopropiophenone)

- 2870673-92-8(N-(3-Cyanocyclobutyl)-N-[(2-propen-1-yloxy)carbonyl]glycine)

- 325986-73-0(N-4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl-4-phenoxybenzamide)

- 2229406-84-0(2-(3-fluoro-4-methylphenyl)prop-2-en-1-amine)

- 1806799-90-5(Ethyl 6-amino-2-(difluoromethyl)-3-methoxypyridine-4-acetate)

- 2008120-45-2(1,1,1-trifluoro-4-iodo-3-methylbutane)

Fornitori consigliati

atkchemica

(CAS:920979-04-0)2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Purezza:95%+

Quantità:1g/5g/10g/100g

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:920979-04-0)2-Iodo-6-(trifluoromethyl)pyridin-3-amine

Purezza:99%

Quantità:5g

Prezzo ($):192.0